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Compound of Interest

Compound Name: 3-oxo-N-(pyridin-2-yl)butanamide

Cat. No.: B158058 Get Quote

An In-depth Technical Guide to the Structure, Synthesis, and Application of 3-oxo-N-(pyridin-
2-yl)butanamide

Abstract
3-oxo-N-(pyridin-2-yl)butanamide is a pivotal molecular scaffold in synthetic and medicinal

chemistry. As a derivative of N-aryl-acetoacetamides, its unique structural features, including a

reactive β-ketoamide moiety and a pyridinyl group, render it an exceptionally versatile

precursor for the synthesis of complex heterocyclic systems.[1] This guide provides a

comprehensive technical overview of its core structure, established synthetic methodologies,

characteristic reactivity, and its significance as a building block in the development of novel

therapeutic agents. Authored for researchers, scientists, and drug development professionals,

this document synthesizes foundational chemical principles with practical, field-proven insights

into the molecule's application.

Core Molecular Structure and Physicochemical
Properties
3-oxo-N-(pyridin-2-yl)butanamide, with the chemical formula C₉H₁₀N₂O₂, is an organic

compound featuring a butanamide backbone substituted with a ketone group at the C-3

position.[2][3] The amide nitrogen is directly attached to the C-2 position of a pyridine ring. This

arrangement combines the functionalities of a β-ketoamide with an aromatic heterocycle, which

is fundamental to its chemical behavior.
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The IUPAC name for this compound is 3-oxo-N-(2-pyridinyl)butanamide.[2] The molecule's

structure is characterized by the presence of multiple reactive sites: the active methylene group

situated between two carbonyl groups, the electrophilic carbonyl carbons, and the basic

nitrogen atom of the pyridine ring.[1] This inherent reactivity is the cornerstone of its utility in

organic synthesis.

Fig 1. Chemical Structure of 3-oxo-N-(pyridin-2-yl)butanamide.

Table 1: Physicochemical Properties

Property Value Source

CAS Number 1657-28-9 [2][3]

Molecular Formula C₉H₁₀N₂O₂ [2][3]

Molecular Weight 178.19 g/mol [3]

Physical Form Solid [2]

Purity ≥ 95% [2]

Storage
Sealed in dry, room

temperature
[2][3]

InChI Key
JSYFBSLKZLDZOC-

UHFFFAOYSA-N
[2]

| SMILES | CC(CC(NC1=NC=CC=C1)=O)=O |[3] |

Synthetic Methodologies: A Protocol-Driven
Approach
The synthesis of 3-oxo-N-(pyridin-2-yl)butanamide is well-established, with primary routes

relying on the principles of nucleophilic acyl substitution.[4][5][6] The choice of starting

materials dictates the reaction conditions, with two principal methods being widely adopted.

Causality Behind Experimental Choices: The synthesis hinges on the nucleophilic character of

the primary amine group on 2-aminopyridine. This amine readily attacks an electrophilic
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carbonyl center, leading to the formation of the amide bond. The two methods below provide

different sources for this electrophilic carbonyl: a β-keto ester (ethyl acetoacetate) or a highly

reactive cyclic anhydride derivative (diketene).

Reactants

2-Aminopyridine

Condensation Reaction
(Nucleophilic Acyl Substitution)

Ethyl Acetoacetate
OR

Diketene

3-oxo-N-(pyridin-2-yl)butanamide

Formation of
Amide Bond
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Fig 2. General Synthetic Workflow.

Protocol 2.1: Synthesis via Condensation with Ethyl
Acetoacetate
This is a classic and reliable method involving the condensation of 2-aminopyridine with ethyl

acetoacetate.[5] The reaction typically requires elevated temperatures to drive the elimination

of ethanol.

Methodology:

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2-

aminopyridine (1.0 eq) and ethyl acetoacetate (1.1 eq).
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Reaction Execution: Heat the mixture at 120-140 °C for 2-3 hours. The reaction can be

performed neat (without solvent) or in a high-boiling point solvent like xylene.

Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) by observing

the consumption of the starting amine.

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The

product often crystallizes upon cooling. If not, add a non-polar solvent like hexane or diethyl

ether to induce precipitation.

Purification: Collect the solid product by vacuum filtration, wash with a cold non-polar

solvent, and dry. Recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) can

be performed to achieve higher purity.

Protocol 2.2: Synthesis via Reaction with Diketene
This method offers a more direct and often higher-yield route by reacting 2-aminopyridine with

the highly electrophilic diketene.[1][6] This reaction is typically faster and can be performed at

lower temperatures.

Methodology:

Reactant Preparation: Dissolve 2-aminopyridine (1.0 eq) in a suitable aprotic solvent such as

toluene or tetrahydrofuran (THF) in a round-bottom flask.

Reaction Execution: Cool the solution in an ice bath (0-5 °C). Add diketene (1.0-1.1 eq)

dropwise to the stirred solution. An exothermic reaction is expected. Maintain the

temperature below 10 °C during the addition.

Monitoring and Completion: After the addition is complete, allow the mixture to warm to room

temperature and stir for 1-2 hours until TLC indicates the complete consumption of the

amine.

Isolation and Purification: The product often precipitates directly from the reaction mixture.

Collect the solid by vacuum filtration. If the product remains in solution, remove the solvent

under reduced pressure and purify the resulting residue by recrystallization or column

chromatography.
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Reactivity and Application as a Synthetic Precursor
The synthetic importance of 3-oxo-N-(pyridin-2-yl)butanamide stems from its role as a

versatile precursor for a multitude of more complex heterocyclic compounds.[1][4] Its reactivity

is governed by the β-dicarbonyl system and the pyridine nucleus, allowing for a diverse range

of chemical transformations.

The active methylene group is particularly important, as it can be easily deprotonated by a

base to form a nucleophilic enolate. This enolate can then participate in various cyclization and

condensation reactions, serving as a key building block for fused heterocyclic systems like

pyridopyrimidines and thiazolopyridines.[1]

Synthesized Heterocyclic Systems
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Fig 3. Role as a Precursor in Heterocyclic Synthesis.

Spectroscopic Characterization Profile
The structural identity and purity of 3-oxo-N-(pyridin-2-yl)butanamide are confirmed using

standard spectroscopic techniques. While specific spectra for this exact compound are not

publicly cataloged, its structure allows for a confident prediction of its key spectroscopic

features based on well-established principles of analytical chemistry.

Table 2: Expected Spectroscopic Data Summary
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Technique Feature
Expected Chemical
Shift / Wavenumber

Rationale

¹H NMR
Methyl Protons (-
CH₃)

δ 2.2-2.4 ppm
(singlet, 3H)

Protons of a methyl
group adjacent to a
carbonyl.

Methylene Protons (-

CH₂-)

δ 3.6-3.8 ppm (singlet,

2H)

Protons of an active

methylene group

between two

carbonyls.

Pyridine Protons
δ 7.0-8.5 ppm

(multiplets, 4H)

Aromatic protons on

the pyridine ring.

Amide Proton (-NH-)
δ 9.5-10.5 ppm (broad

singlet, 1H)

Exchangeable amide

proton, signal can be

broad.

¹³C NMR Methyl Carbon (-CH₃) δ ~30 ppm
Aliphatic carbon of the

acetyl group.

Methylene Carbon (-

CH₂-)
δ ~50 ppm

Methylene carbon

flanked by two

carbonyls.

Pyridine Carbons δ 110-155 ppm
Aromatic carbons of

the pyridine ring.

Ketone Carbonyl

(C=O)
δ ~200 ppm

Carbonyl carbon of

the ketone.

Amide Carbonyl

(C=O)
δ ~165 ppm

Carbonyl carbon of

the amide.

FT-IR N-H Stretch
3200-3400 cm⁻¹

(broad)

Stretching vibration of

the amide N-H bond.

C=O Stretch (Ketone)
1710-1730 cm⁻¹

(strong)

Stretching vibration of

the ketone carbonyl.
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Technique Feature
Expected Chemical
Shift / Wavenumber

Rationale

C=O Stretch (Amide I)
1670-1690 cm⁻¹

(strong)

Stretching vibration of

the amide carbonyl.

| | C=N, C=C Stretch | 1580-1620 cm⁻¹ | Aromatic ring stretching vibrations. |

Biological Significance and Drug Development
Applications
While 3-oxo-N-(pyridin-2-yl)butanamide is primarily a synthetic intermediate, the heterocyclic

scaffolds derived from it are of significant interest to drug development professionals. The

pyridinone core, for instance, is a privileged structure in medicinal chemistry, known to be a

component in compounds with antitumor, antimicrobial, and anti-inflammatory activities.[7]

Derivatives synthesized from β-ketoanilides have been evaluated for antibacterial and

antioxidant properties.[8][9] For example, various 3-(pyridine-3-yl)-2-oxazolidinone derivatives

have been synthesized and shown to exhibit potent antibacterial activity, demonstrating the

value of the pyridine moiety in designing new antimicrobial agents.[10][11] The ability to readily

functionalize the 3-oxo-N-(pyridin-2-yl)butanamide core allows for the systematic exploration

of structure-activity relationships (SARs), which is a critical process in optimizing lead

compounds in drug discovery.[7]

Conclusion
3-oxo-N-(pyridin-2-yl)butanamide is a molecule of fundamental importance in organic

synthesis. Its structure, characterized by a reactive β-dicarbonyl system and a pyridinyl

substituent, provides a robust and versatile platform for constructing a diverse array of complex

heterocyclic compounds. The straightforward and efficient synthetic protocols for its

preparation, combined with its predictable reactivity, make it an invaluable tool for researchers

in both academic and industrial settings. For professionals in drug development, this compound

represents a key starting point for the generation of libraries of novel molecules with potential

therapeutic applications, underscoring its continued relevance in the field of medicinal

chemistry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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